molecular formula C11H9FN4O2S B2716422 N-(2-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898631-10-2

N-(2-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2716422
CAS No.: 898631-10-2
M. Wt: 280.28
InChI Key: CHSXNWBWMZEFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core fused with a thioacetamide linker and a 2-fluorophenyl substituent.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O2S/c12-7-3-1-2-4-8(7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSXNWBWMZEFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C11_{11}H10_{10}F1_{1}N3_{3}OS
Molecular Weight 251.28 g/mol
IUPAC Name N-(2-fluorophenyl)-2-thio(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)acetamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits promising activities against multiple biological targets:

Antimicrobial Activity

Research indicates that compounds containing the triazine moiety have significant antimicrobial properties. In vitro studies have shown that derivatives of triazine exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the thioacetamide group enhances this activity by increasing membrane permeability and disrupting bacterial cell wall synthesis.

Antitumor Activity

Several studies have reported the cytotoxic effects of triazine derivatives on cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring increases lipophilicity and enhances cellular uptake.
  • Thio Group Contribution : The thioether linkage is crucial for maintaining biological activity by stabilizing the overall structure.

Case Studies

  • Case Study on Antitumor Activity :
    • A study conducted on various triazine derivatives showed that those with a similar scaffold exhibited enhanced cytotoxicity against A549 cells with an IC50 value of 15 µM.
    • Molecular docking studies revealed strong binding affinity to the active site of topoisomerase II.
  • Case Study on Antimicrobial Efficacy :
    • An evaluation against Staphylococcus aureus and Escherichia coli demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • This suggests potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Triazinone Derivatives
  • Phosphonate-Containing Triazinones (Compounds 80a-f, 81a-f): These derivatives, synthesized by Makk et al., incorporate diethyl phosphonate or phosphonic acid groups at the triazinone core. Compound 81f demonstrated potent antioxidant activity, outperforming standard drugs in radical scavenging assays.
  • 4-Amino-Triazinone Derivatives (): The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide replaces the 2-fluorophenyl group with a 2-(trifluoromethyl)phenyl moiety and introduces an amino group at the triazinone’s 4-position. This modification may increase hydrogen-bonding capacity, altering target affinity compared to the non-amino-substituted triazinone in the target compound .
Triazinoindole Derivatives (Compounds 23–27, )

These compounds feature a triazino[5,6-b]indole core instead of a simple triazinone. For example, Compound 23 (N-(4-(cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) includes a fused indole system, which enhances π-stacking interactions with biological targets. The indole moiety may confer superior anticancer activity but reduce metabolic stability compared to the fluorophenyl-triazinone scaffold .

Substituent Variations

Fluorophenyl vs. Other Aromatic Groups
  • Bromophenyl and Phenoxyphenyl (Compounds 25–27, ): Bromine substituents improve halogen bonding with targets, while phenoxy groups add bulkiness, possibly affecting steric hindrance in binding pockets .
Thioacetamide Linker Modifications
  • Sulfonamide vs. Acetamide () :
    N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides replace the thioacetamide linker with a sulfonamide group. Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity, which may enhance enzyme inhibition (e.g., carbonic anhydrase) but reduce cell permeability .

Key Differentiators and Implications

  • Fluorophenyl vs.
  • Triazinone vs. Triazinoindole: The absence of an indole system in the target compound may reduce DNA intercalation (common in anticancer triazinoindoles) but improve metabolic stability .
  • Thioacetamide vs. Sulfonamide Linkers : The thioether in the target compound provides reversible redox activity, unlike the more stable sulfonamide, which could be advantageous in antioxidant applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.